molecular formula C8H9BrO2 B123694 (2-Bromo-5-methoxyphenyl)methanol CAS No. 150192-39-5

(2-Bromo-5-methoxyphenyl)methanol

Cat. No. B123694
CAS RN: 150192-39-5
M. Wt: 217.06 g/mol
InChI Key: NRDAKNCVXNJCGB-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)methanol, also known as 2-Bromo-5-methoxybenzyl alcohol, is an important organic compound that has a wide range of applications in the fields of chemistry and biochemistry. It is a colorless, water-soluble alcohol that is used as a reagent in the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals, pesticides, dyes, and other compounds. In addition, it is used as a catalyst in various organic reactions. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for the use of this compound.

Scientific Research Applications

Antibacterial Properties

Research has identified compounds structurally related to (2-Bromo-5-methoxyphenyl)methanol with potent antibacterial properties. For instance, certain bromophenols isolated from marine red algae displayed significant antibacterial activity against various bacterial strains (Xu et al., 2003).

Chemical Synthesis and Reactions

This compound and its derivatives are often utilized in chemical synthesis and reactions. They serve as precursors or intermediates in the synthesis of biologically active compounds. For example, the total synthesis of a naturally occurring compound starting from a structurally similar compound was successfully achieved with a notable yield (Akbaba et al., 2010). Additionally, these compounds are used in studying reaction mechanisms, such as in photolysis experiments (Bales et al., 2001).

Antioxidant Activity

Compounds structurally similar to this compound have been found to possess antioxidant properties. In a study involving marine red algae, several bromophenols exhibited strong free radical scavenging activity, suggesting their potential as natural antioxidants (Li et al., 2011).

Material Science Applications

In the field of material science, derivatives of this compound have been explored for their potential in creating novel materials. For instance, they have been used in the synthesis of polymers with specific properties, such as proton exchange membranes in fuel cell applications (Wang et al., 2012).

Catalysis

Compounds related to this compound have been studied in the context of catalysis. For example, research involving methanol and its reactions on various catalysts has provided insights into the potential applications of these compounds in catalytic processes (Barthos et al., 2007).

Safety and Hazards

“(2-Bromo-5-methoxyphenyl)methanol” is considered hazardous. It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It is also toxic to aquatic life and can have long-lasting effects .

Future Directions

As a unique and rare chemical, “(2-Bromo-5-methoxyphenyl)methanol” is provided to early discovery researchers . It has the potential to be used as a building block in organic synthesis , indicating its potential for future research and development in the field of chemistry.

properties

IUPAC Name

(2-bromo-5-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDAKNCVXNJCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446463
Record name (2-Bromo-5-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

150192-39-5
Record name (2-Bromo-5-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, 25 g (0.11 mol) of 2-bromo-5-methoxybenzoic acid was dissolved in 100 mL of anhydrous THF. 140 mL (0.14 mol) of borane (1 M in THF) was added to this solution over a period of 1 hour. The reaction was allowed to stir and was carefully quenched with 1:1 THF: saturated K2CO3. Ether was added and the aqueous and organic layers were separated. The aqueous layer was extrated again with ether (2×100 mL). The combined organic extracts were dried over sodium sulfate, filtered and concentrated in vacuo to afford 23.0 g (96%) of 2-bromo-5-methoxybenzyl alcohol (13).
Quantity
25 g
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reactant
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100 mL
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140 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Dissolve 2-bromo-5-methoxy-benzoic acid (2.25 g, 9.7 mmol) in THF (10 mL) and cool to 0° C. Add 1M borane in THF (48 mL, 48 mmol) and warm to room temperature. Upon completion, slowly pour reaction onto ice and saturated aqueous sodium bicarbonate. Extract with ethyl acetate and wash organic layer with water and saturated aqueous sodium bicarbonate. Dry with sodium sulfate, filter and concentrate in vacuo to yield 2.1 g (100%) of the title compound. 1H NMR (CDCl3) δ7.42 (d, J=8.8 Hz, 1H), 7.06 (d, J=3.1 Hz, 1H), 6.72 (dd, J=8.8, 3.1 Hz, 1H), 4.71 (s, 2H), 3.81 (s, 3H).
Quantity
2.25 g
Type
reactant
Reaction Step One
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Quantity
10 mL
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solvent
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0 (± 1) mol
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48 mL
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Yield
100%

Synthesis routes and methods IV

Procedure details

5-Methoxy-2-bromobenzoic acid (85 g, 0.37 mol) is dissolved in anhydrous THF (100 mL) and cooled in an ice-salt bath until the temperature reaches −5° C. Borane-THF complex is added dropwise as a 1.0 M solution in THF (736 mL, 0.74 mol) at −5° C. After addition is complete, the reaction mixture is slowly warmed to room temperature and stirred for 12 hours. Water (40 mL) is slowly added dropwise and the reaction mixture stirred for 30 minutes. Additional water (350 mL) is added and the mixture is concentrated by rotary evaporator to remove most of the THF. The remaining material is extracted with EtOAc (800 mL). The organic layer is washed with saturated NaHCO3 (500 mL), brine (250 mL) and then dried (Na2SO4). Upon removal of the solvent by rotary evaporator, 5-methoxy-2-bromobenzyl alcohol is obtained as a white solid.
Quantity
85 g
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reactant
Reaction Step One
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Quantity
100 mL
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solvent
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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736 mL
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Quantity
40 mL
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reactant
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Quantity
350 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

The title compound was prepared by reacting 3-methoxybenzyl alcohol (13.82 g, 0.1 mol) and NBS (19.58 g, 0.11 mol) in acetonitrile (250 mL) at room temperature for 3 hr. The solvent was removed and the resulting mass slurried in dichloromethane (250 mL) and filtered to remove the insoluble succinimide side product. The crude material was purified by chromatography (20% EtOAc-hexanes) to provide a white solid (17.69 g, 81%), mp 57–58° C.
Quantity
13.82 g
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Quantity
19.58 g
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Quantity
250 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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